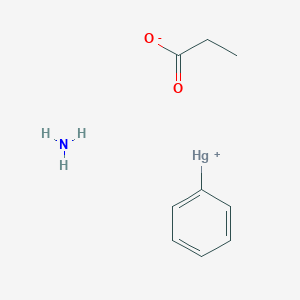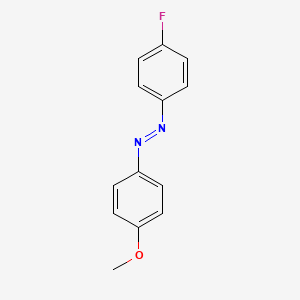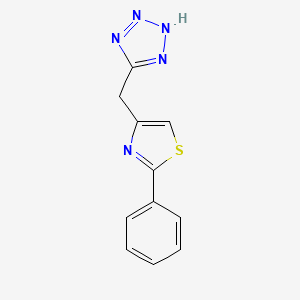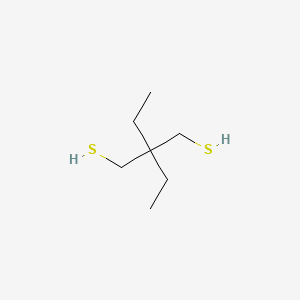
1,1'-Bis(3-methylbutyl)-4,4'-bipyridin-1-ium dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide is a bipyridinium compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes two pyridine rings connected by a central carbon atom, each substituted with a 3-methylbutyl group. The dibromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with 3-methylbutyl bromide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atoms on the pyridine rings with the 3-methylbutyl groups. The resulting product is then treated with hydrobromic acid to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for the addition of reagents and control of reaction parameters further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridinium moiety to a bipyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the bipyridinium compound.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds depending on the nucleophile used.
科学研究应用
1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of 1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes and receptors. The bipyridinium moiety can intercalate with DNA, disrupting its function and leading to antimicrobial and antiviral effects. Additionally, the compound can act as a redox mediator, facilitating electron transfer reactions in biological and chemical systems.
相似化合物的比较
Similar Compounds
- 1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium chloride
- 1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium iodide
- 1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium sulfate
Uniqueness
1,1’-Bis(3-methylbutyl)-4,4’-bipyridin-1-ium dibromide is unique due to its dibromide form, which enhances its solubility and stability compared to other halide salts. This makes it particularly suitable for applications requiring high solubility and stability, such as in drug delivery systems and industrial processes.
属性
CAS 编号 |
54391-27-4 |
|---|---|
分子式 |
C20H30Br2N2 |
分子量 |
458.3 g/mol |
IUPAC 名称 |
1-(3-methylbutyl)-4-[1-(3-methylbutyl)pyridin-1-ium-4-yl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C20H30N2.2BrH/c1-17(2)5-11-21-13-7-19(8-14-21)20-9-15-22(16-10-20)12-6-18(3)4;;/h7-10,13-18H,5-6,11-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
QJFGWZAWCQAMJU-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC(C)C.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


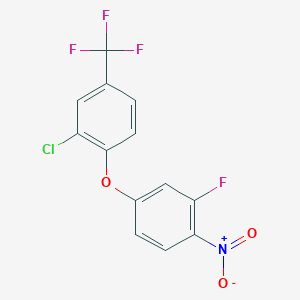

![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
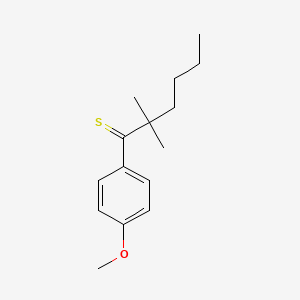
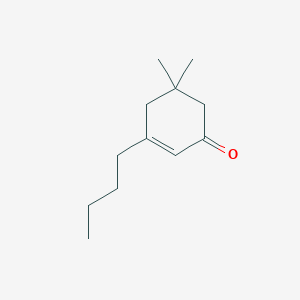
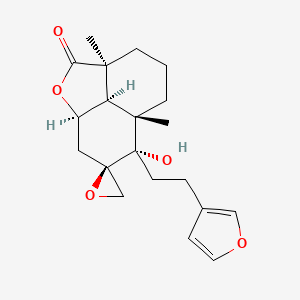
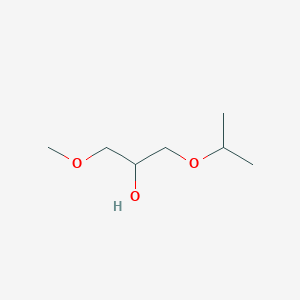
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
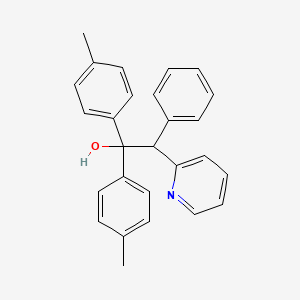
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
